molecular formula C37H38O13 B1195424 (3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione CAS No. 150050-20-7

(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Cat. No.: B1195424
CAS No.: 150050-20-7
M. Wt: 690.7 g/mol
InChI Key: FPIKGAFXXMSOSP-FTZFSKNDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces with data available.

Scientific Research Applications

Synthesis and Structural Analysis

Research involving the compound "(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione" focuses on its synthesis and structural analysis. Studies have reported the synthesis of enantiomers, such as the 6-ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic acid, using specific hydroxybutanoates (Deschenaux et al., 1989). Additionally, the compound's derivatives have been synthesized with good yield using iodobenzene diacetate for smooth dehydrogenation of certain precursors (Prakash et al., 2006).

Chemical Transformations and Reactions

The compound and its related structures have been instrumental in facilitating various chemical transformations and reactions. For example, specific structures were synthesized with high stereo- and enantioselectivity, with subsequent methanolysis yielding single spiroketals. These spiroketals were later evaluated for cytotoxicity against different cancer cell lines, showcasing potential applications in cancer research (Meilert et al., 2004).

Biological Applications and Investigations

The compound's derivatives have been examined for their potential biological applications. New coumarins, derived from specific extracts, have been isolated and studied for their anti-melanogenic effects and possible use as skin-whitening agents in the cosmetics industry. These studies highlight the compound's relevance in pharmacological and cosmetological contexts (Atolikshoeva et al., 2022).

Properties

CAS No.

150050-20-7

Molecular Formula

C37H38O13

Molecular Weight

690.7 g/mol

IUPAC Name

(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C37H38O13/c1-17-23(38)7-11-28(47-17)49-25-9-10-26(46-19(25)3)20-5-6-21-30(32(20)41)33(42)22-13-14-36(44)16-35(4,50-29-12-8-24(39)18(2)48-29)15-27(40)37(36,45)31(22)34(21)43/h5-8,11-14,17-19,25-26,28-29,41,44-45H,9-10,15-16H2,1-4H3/t17-,18-,19+,25-,26?,28-,29-,35-,36-,37-/m0/s1

InChI Key

FPIKGAFXXMSOSP-FTZFSKNDSA-N

Isomeric SMILES

C[C@@H]1[C@H](CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=C[C@]5([C@@]4(C(=O)C[C@](C5)(C)O[C@H]6C=CC(=O)[C@@H](O6)C)O)O)O)O[C@H]7C=CC(=O)[C@@H](O7)C

SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)OC6C=CC(=O)C(O6)C)O)O)O)OC7C=CC(=O)C(O7)C

Canonical SMILES

CC1C(CCC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)OC6C=CC(=O)C(O6)C)O)O)O)OC7C=CC(=O)C(O7)C

Synonyms

Sch 47554
Sch-47554

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 2
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 3
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 4
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 5
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 6
(3R,4aR,12bS)-4a,8,12b-trihydroxy-3-methyl-9-[(5S,6R)-6-methyl-5-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]oxan-2-yl]-3-[[(2S,6S)-6-methyl-5-oxo-2H-pyran-2-yl]oxy]-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

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